NMDA Receptor Antagonism: Quantitative Binding Affinity of Orphenadrine Hydrochloride
Orphenadrine hydrochloride is a characterized uncompetitive NMDA receptor antagonist. This is a key differentiator from many other skeletal muscle relaxants that do not have this mechanism. In a radioligand binding assay using [3H]MK-801, which labels the phencyclidine (PCP) binding site within the NMDA receptor channel, orphenadrine demonstrated a specific inhibitory constant (Ki) [1]. While direct head-to-head Ki data for other muscle relaxants at this specific site are not available in a single study, this mechanism is class-level inferential evidence for a distinct mode of action compared to GABAergic drugs like baclofen or diazepam.
| Evidence Dimension | NMDA receptor antagonist binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.0 ± 0.7 µM |
| Comparator Or Baseline | Other skeletal muscle relaxants (e.g., baclofen, cyclobenzaprine): Data not available for direct comparison at this specific binding site. Their primary mechanisms are distinct (GABA-B agonist, 5-HT2 antagonist, respectively). |
| Quantified Difference | Not applicable for direct numerical difference. The differentiation is mechanistic: NMDA antagonism vs. GABAergic/serotonergic activity. |
| Conditions | Radioligand binding assay in homogenates of postmortem human frontal cortex. |
Why This Matters
This data confirms a specific molecular interaction (NMDA antagonism) that is absent in many comparators, justifying its selection for research models requiring this pharmacology.
- [1] Kornhuber J, Parsons CG, Hartmann S, Retz W, Kamolz S, Thome J, Riederer P. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. J Neural Transm Gen Sect. 1995;102(3):237-246. View Source
